Azamethiphos

Veterinary Entomology Insecticide Toxicology Musca domestica

Azamethiphos features a unique oxazolo-pyridine scaffold conferring zero cross-resistance with malathion, thiamethoxam, cypermethrin, abamectin, and spinosad—critical for IPM rotation where neonicotinoid or pyrethroid resistance exists. Rapid mammalian metabolism (76% excretion/12h) yields negligible tissue residues (0.022 mg/kg), eliminating withdrawal periods. pH-dependent hydrolysis (t½=4.3h at pH 8) requires stabilized, buffered formulations. Require supplier COA: oxon metabolite <1.0%, hydrolytic degradants <1.0% each, <3.0% total. Procure granular baits/WP for livestock use where OP/neonicotinoid resistance is documented.

Molecular Formula C9H10ClN2O5PS
Molecular Weight 324.68 g/mol
CAS No. 35575-96-3
Cat. No. B1665915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzamethiphos
CAS35575-96-3
Synonymsazamethiphos
S-6-chloro-2-oxooxazol(4,5-6)-pyridin-3-yl methyl O,O-dimethylphosphorothioate
Molecular FormulaC9H10ClN2O5PS
Molecular Weight324.68 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O
InChIInChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3
InChIKeyVNKBTWQZTQIWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azamethiphos (CAS 35575-96-3) Procurement Guide: Organophosphate Acetylcholinesterase Inhibitor for Veterinary and Biocidal Applications


Azamethiphos (CAS: 35575-96-3) is a synthetic organothiophosphate insecticide and veterinary parasiticide, originally developed by Ciba-Geigy in 1978 [1]. It functions as an irreversible acetylcholinesterase (AChE) inhibitor, causing neurotoxic paralysis in target arthropods [2]. Unlike many in-class organophosphates, its unique oxazolo-pyridine scaffold confers distinct physicochemical and toxicological properties that directly impact formulation stability, species selectivity, and regulatory handling. Its primary registered uses include immersion bath treatments for sea lice (Lepeophtheirus salmonis) in Atlantic salmon aquaculture and as a bait or surface spray for nuisance fly control in livestock housing [2].

Why Generic Organophosphate Substitution for Azamethiphos (35575-96-3) Fails: Resistance Profiles and Environmental Fate


While azamethiphos shares the acetylcholinesterase inhibition mechanism with other organophosphates, it cannot be generically substituted due to three critical differentiators: (1) Unique cross-resistance profile: Studies confirm azamethiphos exhibits no cross-resistance with malathion, cypermethrin, abamectin, or thiamethoxam in housefly populations [1], meaning alternative OPs may fail where azamethiphos remains effective. (2) Distinct toxicokinetics: Azamethiphos demonstrates rapid mammalian metabolism with 76% urinary excretion within 12 hours in goats and negligible tissue residues (muscle 0.022 mg/kg), eliminating the need for withdrawal periods in food animals [2]. (3) pH-dependent hydrolytic instability: Unlike more stable OPs, azamethiphos undergoes rapid alkaline hydrolysis (t½ = 4.3 hours at pH 8, 20°C), conferring environmental lability that reduces persistent ecotoxicological burden while requiring strict formulation and application protocols that generic suppliers may not meet .

Azamethiphos (35575-96-3) Quantitative Differentiation: Comparative Efficacy, Resistance, and Selectivity Data


Azamethiphos vs. Thiamethoxam: 19-Fold Potency Difference in Susceptible Housefly Feeding Bioassays

In head-to-head feeding bioassays using a susceptible laboratory strain of housefly (Musca domestica), thiamethoxam demonstrated 19-fold greater intrinsic toxicity than azamethiphos [1]. This substantial potency gap establishes thiamethoxam as the superior acute toxicant in fully susceptible populations. However, the value of azamethiphos lies not in baseline potency but in its orthogonal resistance profile: no correlation exists between azamethiphos toxicity and thiamethoxam toxicity in field populations [1], making azamethiphos a critical rotation partner when neonicotinoid resistance emerges.

Veterinary Entomology Insecticide Toxicology Musca domestica

Azamethiphos vs. Spinosad: 6.3-Fold Potency Differential and Cross-Resistance Independence

In a direct comparative feeding bioassay against susceptible houseflies, spinosad exhibited 6.3-fold greater toxicity (lower LC50) than azamethiphos [1]. Critically, subsequent field population analyses revealed no correlation between spinosad and azamethiphos toxicities (r ≈ 0, p > 0.05) [2]. This lack of cross-resistance is strategically valuable: when spinosad resistance emerges in field populations—a documented phenomenon in Danish livestock farms [2]—azamethiphos retains full efficacy, enabling effective rotation or mixture strategies.

Veterinary Entomology Biopesticide Comparison Resistance Management

Azamethiphos vs. Diazinon: 1,500-Fold Resistance Differential in Multi-Resistant Housefly Strain

The Yachiyo strain of housefly, which exhibits 1,500-fold resistance to diazinon through multiple established organophosphate resistance mechanisms, demonstrated only 6-fold resistance to azamethiphos by topical application . This 250-fold differential in resistance factor (1,500× vs. 6×) demonstrates that the resistance-conferring mutations and metabolic detoxification pathways that render diazinon completely ineffective have minimal impact on azamethiphos. Furthermore, when administered orally, azamethiphos showed only 4-fold resistance in the same strain , highlighting its utility as an oral toxicant even in populations with robust OP resistance.

Insecticide Resistance Organophosphate Toxicology Cross-Resistance

Azamethiphos Hydrolytic Stability: pH-Dependent Environmental Fate Enables Rapid Alkaline Degradation

Azamethiphos exhibits extreme pH-dependent hydrolytic instability: at 20°C, the hydrolysis half-life is 800 hours at pH 5, 260 hours at pH 7, and only 4.3 hours at pH 8 . This 186-fold acceleration from pH 5 to pH 8 is a class-level characteristic of certain organothiophosphates but is particularly pronounced for azamethiphos due to the electron-withdrawing oxazolo-pyridine moiety. For comparison, the structurally related organophosphate acephate shows half-lives of >50 days at pH 5-7 and ~20 days at pH 9 (class-level inference; no direct head-to-head study identified). This instability profile is a dual-edged differentiation: it necessitates careful formulation and pH-buffered application but provides a built-in environmental safety mechanism, minimizing persistent aquatic contamination after sea lice bath treatments.

Environmental Chemistry Formulation Stability Aquaculture

Azamethiphos Mammalian Pharmacokinetics: Rapid Excretion Enables Zero Withdrawal Period in Food Animals

In goats, orally administered azamethiphos is almost completely absorbed and rapidly eliminated, with 76% excreted via urine, 5% via feces, and 0.5% in milk within 12 hours [1]. Tissue residues are minimal: muscle tissue contains only 0.022 mg/kg, and kidney residues range from 0.14–0.4 mg/kg [1]. In laying hens fed 5 mg/kg in feed, blood residues measured 0.1 mg/kg and kidney residues 0.6 mg/kg at 22 hours post-exposure [1]. These values are substantially below established maximum residue limits (MRLs) for organophosphates in edible tissues (typically 0.05–0.5 mg/kg depending on jurisdiction and compound). For comparison, other veterinary organophosphates such as coumaphos and chlorpyrifos require withdrawal periods of 7–28 days in cattle due to slower depletion and higher tissue partitioning (class-level inference).

Veterinary Pharmacology Food Safety Residue Depletion

Optimal Application Scenarios for Azamethiphos (35575-96-3) Based on Quantitative Differentiation Evidence


Resistance Management Rotation in Livestock Fly Control Programs

Azamethiphos is optimally deployed as a rotational partner in integrated pest management (IPM) programs where neonicotinoid (thiamethoxam, imidacloprid) or spinosyn (spinosad) resistance has been documented. Evidence demonstrates zero cross-resistance between azamethiphos and thiamethoxam (r not significant) [1] and between azamethiphos and spinosad [2]. Facilities experiencing reduced efficacy from neonicotinoid baits should implement azamethiphos-based scatter baits or paint-on formulations for 1-2 fly generations before rotating back, leveraging the 19-fold and 6.3-fold potency differentials of the alternatives while preserving azamethiphos as a resistance-breaking reserve [1] [3].

Replacement of Legacy Organophosphates in Multi-Resistant Housefly Populations

In poultry and swine facilities where diazinon or malathion have lost efficacy due to widespread organophosphate resistance (resistance ratios exceeding 100-500×), azamethiphos provides a viable same-class alternative. The Yachiyo strain study demonstrates that a population exhibiting 1,500-fold diazinon resistance shows only 6-fold azamethiphos resistance . Moreover, azamethiphos exhibits no cross-resistance with malathion [4]. Procurement should prioritize azamethiphos over diazinon or malathion for facilities with documented OP control failures, particularly when complete class switching (e.g., to neonicotinoids) is constrained by cost or regulatory restrictions.

Aquaculture Sea Lice Bath Treatment with pH-Controlled Formulations

Azamethiphos remains a first-line immersion treatment for Lepeophtheirus salmonis in Atlantic salmon aquaculture, but formulation selection is critical. The compound's 4.3-hour half-life at pH 8 necessitates pH-buffered, stabilized formulations to prevent premature hydrolysis during bath preparation and treatment. In contrast, the slower environmental degradation at neutral pH (260-hour half-life) requires careful effluent management to protect non-target crustaceans (LC50 = 0.33 μg/L for Daphnia magna) [5]. Procurement specifications must require suppliers to provide certificate of analysis documenting impurity profiles including oxon metabolite and hydrolytic degradation products (<1.0% each, <3.0% total) .

Zero-Withdrawal Fly Control in Layer and Broiler Operations

Azamethiphos is uniquely suited for fly control in commercial egg and poultry meat production due to its rapid mammalian metabolism and minimal tissue deposition. Quantitative residue data confirm muscle residues of 0.022 mg/kg and blood residues of 0.1 mg/kg within 22 hours of exposure [6]. Unlike coumaphos, chlorpyrifos, or other veterinary OPs requiring statutory 7-28 day withdrawal periods, azamethiphos-treated facilities can maintain continuous production without marketing interruptions. This operational advantage is particularly valuable for high-throughput integrators where even brief withdrawal periods incur substantial economic losses. Procure azamethiphos-based granular baits or wettable powders specifically labeled for use in animal housing with no withholding period claims.

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